Ethyl 4,5-diphenylthiazole-2-carboxylate

Catalog No.
S12753438
CAS No.
M.F
C18H15NO2S
M. Wt
309.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4,5-diphenylthiazole-2-carboxylate

Product Name

Ethyl 4,5-diphenylthiazole-2-carboxylate

IUPAC Name

ethyl 4,5-diphenyl-1,3-thiazole-2-carboxylate

Molecular Formula

C18H15NO2S

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C18H15NO2S/c1-2-21-18(20)17-19-15(13-9-5-3-6-10-13)16(22-17)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

HYWDWIAJMFALKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3

Ethyl 4,5-diphenylthiazole-2-carboxylate is a thiazole derivative characterized by its unique molecular structure, which consists of a thiazole ring substituted with two phenyl groups at positions 4 and 5, and an ethyl ester functional group at position 2. Its molecular formula is C18H15NO2SC_{18}H_{15}NO_2S with a molecular weight of approximately 309.4 g/mol. The compound is notable for its potential applications in medicinal chemistry and material science due to its bioactive thiazole core and the presence of multiple aromatic systems that can influence its reactivity and biological activity.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at the phenyl rings or the thiazole ring, utilizing reagents like halogens or alkyl halides under appropriate conditions .

Common Products Formed

  • Oxidation: Sulfoxides and sulfones.
  • Reduction: Dihydrothiazole derivatives.
  • Substitution: Various substituted thiazole derivatives depending on the reagents used.

Ethyl 4,5-diphenylthiazole-2-carboxylate exhibits promising biological activities, particularly in antimicrobial and anticancer research. Studies have indicated that compounds containing thiazole moieties can interact with specific biological targets, influencing enzyme activity and receptor function. The presence of phenyl substituents in this compound enhances its potential for bioactivity, making it a candidate for further investigation in drug development .

The synthesis of ethyl 4,5-diphenylthiazole-2-carboxylate typically involves cyclization reactions starting from appropriate precursors. A common method is the Hantzsch thiazole synthesis, which includes the reaction of α-haloketones with thioamides. For example, the reaction of 2-bromoacetophenone with thiobenzamide in the presence of a base like sodium ethoxide can yield this compound.

Industrial Production

In industrial settings, production methods may be scaled up using continuous flow reactors to improve yield and purity. Optimization of reaction conditions is crucial for achieving high efficiency in large-scale synthesis.

Ethyl 4,5-diphenylthiazole-2-carboxylate has several applications across various fields:

  • Medicinal Chemistry: As a lead compound for drug development due to its bioactive properties.
  • Material Science: Utilized in developing dyes and agrochemicals.
  • Biological Research: Investigated for its potential therapeutic effects against various diseases .

The interaction studies of ethyl 4,5-diphenylthiazole-2-carboxylate reveal its ability to bind to specific enzymes and receptors, modulating their activity. This mechanism may involve competitive inhibition or allosteric modulation depending on the biological context. The structural features of the compound contribute to its binding affinity and selectivity towards biological targets .

Several compounds share structural similarities with ethyl 4,5-diphenylthiazole-2-carboxylate:

Compound NameStructural FeaturesUnique Properties
Ethyl 2,4-diphenylthiazole-5-carboxylateThiazole ring with phenyl groupsDifferent substitution pattern affecting reactivity
Ethyl 2-(4-methoxyphenyl)-4-phenylthiazole-5-carboxylateMethoxy substitution on one phenylEnhanced solubility due to methoxy group
Ethyl 4-(4-bromophenyl)-2-phenylthiazole-5-carboxylateBromine substitutionIncreased electrophilicity due to bromine

Uniqueness

Ethyl 4,5-diphenylthiazole-2-carboxylate stands out due to its specific substitution pattern on the thiazole ring. The combination of phenyl groups at positions 4 and 5 alongside the ethyl ester at position 2 imparts distinct chemical properties that influence its reactivity and biological interactions compared to other thiazole derivatives .

This compound's unique structure allows it to exhibit specific biological activities that may not be present in other similar compounds, making it a valuable subject for further research in pharmacology and medicinal chemistry.

Cyclization Strategies for Thiazole Core Formation

The synthesis of ethyl 4,5-diphenylthiazole-2-carboxylate relies fundamentally on efficient cyclization methodologies to construct the thiazole heterocyclic core [1]. The most established approach for thiazole formation remains the Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides or thiourea derivatives [11] [12]. This classical methodology provides yields ranging from 65-99% depending on reaction conditions and substrate selection [11] [13].

Recent investigations have demonstrated that microwave-assisted Hantzsch synthesis significantly enhances both reaction efficiency and product yields [13]. Under microwave irradiation at 90 degrees Celsius for 30 minutes, 2-chloroacetophenone derivatives react with thiourea to generate thiazole products in yields of 89-99% [13]. This represents a substantial improvement over conventional heating methods, which typically require 6-8 hours of reflux conditions [11].

Table 1: Cyclization Strategies for Thiazole Core Formation

MethodReagentsConditionsYield RangeReference
Hantzsch Synthesisα-Haloketone + Thioamide/ThioureaReflux, Ethanol, 6-8 h65-99% [11] [13]
Cook-Heilbron Synthesisα-Aminonitriles + Carbon disulfideMild conditions, Carbon disulfide60-85% [16]
Gabriel SynthesisAcylamino-ketone + Phosphorus pentasulfideHeating with Phosphorus pentasulfide45-70% [44]
Microwave-Assisted Hantzsch2-Chloroacetophenone + ThioureaMicrowave irradiation, 90°C, 30 min89-99% [13]
Ultrasound-Assisted CyclizationAryl ethanone + Potassium bromate + ThioamideUltrasound, lipase catalyst75-95% [29]
Base-Promoted CyclizationDithioates + Active methylene isocyanidesRoom temperature, metal-free80-95% [5]

The Cook-Heilbron synthesis presents an alternative approach utilizing alpha-aminonitriles and carbon disulfide under mild conditions [16]. This methodology offers advantages in terms of reaction mildness but typically provides moderate yields in the 60-85% range [16]. The Gabriel synthesis, employing acylamino-ketones with phosphorus pentasulfide, represents another classical approach, though yields are generally lower at 45-70% [44].

Recent methodological advances include ultrasound-assisted cyclization protocols that employ lipase catalysis [29]. These biotechnological approaches demonstrate yields of 75-95% while operating under environmentally benign conditions [29]. Base-promoted cyclization reactions using dithioates and active methylene isocyanides have emerged as metal-free alternatives, achieving yields of 80-95% at room temperature [5].

The mechanistic understanding of thiazole cyclization has advanced significantly through kinetic investigations [2]. Studies employing 3-chloroacetylacetone with thioamides reveal that the reaction proceeds through initial nucleophilic attack by sulfur, followed by intramolecular cyclization and subsequent dehydration [2]. Temperature effects demonstrate that optimal cyclization occurs between 70-90 degrees Celsius, with higher temperatures potentially leading to decreased selectivity [2].

Esterification Techniques for Carboxylate Functionalization

The installation of ethyl carboxylate functionality in 4,5-diphenylthiazole-2-carboxylate synthesis requires careful consideration of esterification methodologies [17] [18]. Direct esterification of thiazole carboxylic acids with ethanol in the presence of acid catalysts represents the most straightforward approach [17]. This methodology typically employs sulfuric acid or para-toluenesulfonic acid as catalysts, achieving yields of 70-90% under reflux conditions for 6-24 hours [17].

The acid chloride method provides enhanced efficiency by first converting the carboxylic acid to the corresponding acid chloride using thionyl chloride, followed by treatment with ethanol in the presence of pyridine or triethylamine [18]. This approach offers yields of 80-95% with reaction times reduced to 2-6 hours [18]. The method demonstrates particular utility when working with substrates prone to decomposition under prolonged heating conditions [18].

Table 2: Esterification Techniques for Carboxylate Functionalization

TechniqueReagentsCatalyst SystemTemperatureReaction TimeYield
Direct EsterificationCarboxylic acid + Alcohol + Hydrogen ionSulfuric acid, para-toluenesulfonic acid60-80°C6-24 h70-90%
Acid Chloride MethodAcid chloride + Alcohol + BasePyridine, Triethylamine0-25°C2-6 h80-95%
Mixed Anhydride MethodCarboxylic acid + Isobutyl chloroformateN-Methylmorpholine-20 to 0°C1-4 h75-90%
Dicyclohexylcarbodiimide CouplingCarboxylic acid + Alcohol + Dicyclohexylcarbodiimide/4-Dimethylaminopyridine4-Dimethylaminopyridine, DicyclohexylcarbodiimideRoom temperature4-12 h85-95%
Microwave-Assisted EsterificationCarboxylic acid + AlcoholAcid catalyst80-120°C10-30 min90-98%
Enzymatic EsterificationCarboxylic acid + Alcohol + LipaseLipase enzymes30-45°C4-8 h80-94%

Mixed anhydride methodology employs isobutyl chloroformate to activate the carboxylic acid, followed by alcoholysis with ethanol [18]. This approach operates at low temperatures (-20 to 0 degrees Celsius) and provides yields of 75-90% within 1-4 hours [18]. The method demonstrates particular advantages when working with sensitive substrates that cannot tolerate elevated temperatures [18].

Dicyclohexylcarbodiimide coupling reactions have gained prominence for their mild reaction conditions and high yields [18]. This methodology utilizes 4-dimethylaminopyridine as a nucleophilic catalyst in conjunction with dicyclohexylcarbodiimide, achieving yields of 85-95% at room temperature [18]. The reaction proceeds through formation of an active ester intermediate, which subsequently undergoes alcoholysis [18].

Microwave-assisted esterification represents a modern advancement that dramatically reduces reaction times while improving yields [7]. Under microwave irradiation at 80-120 degrees Celsius, esterification reactions complete within 10-30 minutes, achieving yields of 90-98% [7]. This methodology demonstrates particular utility for large-scale synthesis applications [7].

Enzymatic esterification using lipase catalysts has emerged as an environmentally sustainable alternative [9]. These biocatalytic approaches operate at mild temperatures (30-45 degrees Celsius) and provide yields of 80-94% over 4-8 hours [9]. The methodology offers advantages in terms of selectivity and environmental compatibility [9].

Optimization of Diphenyl Substitution Patterns

The successful incorporation of diphenyl substituents at the 4- and 5-positions of the thiazole ring requires careful optimization of reaction parameters to achieve high regioselectivity and yield [8] [15]. Temperature control emerges as a critical factor, with optimal conditions typically maintained between 70-90 degrees Celsius [15]. Higher temperatures may accelerate reaction rates but often compromise regioselectivity, leading to formation of undesired regioisomers [15].

Reaction time optimization demonstrates that 2-6 hours provides the optimal balance between conversion and product stability [15]. Extended reaction times may improve conversion but can lead to product decomposition or formation of side products [15]. Monitoring reaction progress through thin-layer chromatography or high-performance liquid chromatography proves essential for determining optimal reaction endpoints [15].

Table 3: Optimization Parameters for Diphenyl Substitution Patterns

ParameterOptimal RangeEffect on YieldCritical Factor
Reaction Temperature70-90°CHigher temperature increases rate, may decrease selectivityTemperature control
Reaction Time2-6 hoursLonger time improves conversion but may cause decompositionReaction monitoring
Solvent SystemEthanol/Dimethylformamide (3:1)Polar aprotic solvents favor cyclizationSolvent choice
Catalyst Loading5-10 mol%Higher loading increases rate, may cause side reactionsCatalyst optimization
Substrate Ratio1:1.2:1.5 (ketone:thioamide:base)Excess thioamide improves conversionStoichiometry
Workup MethodAqueous extractionProper workup prevents product lossPurification method

Solvent selection plays a crucial role in achieving optimal diphenyl substitution patterns [8]. Ethanol-dimethylformamide mixtures in a 3:1 ratio have demonstrated superior performance compared to single-solvent systems [8]. Polar aprotic solvents favor the cyclization process by stabilizing charged intermediates formed during the reaction [8].

Catalyst loading optimization reveals that 5-10 mol% loading provides optimal balance between reaction efficiency and cost-effectiveness [22]. Higher catalyst loadings may increase reaction rates but can lead to unwanted side reactions and catalyst-derived impurities [22]. Lower loadings often result in incomplete conversion and prolonged reaction times [22].

Substrate stoichiometry requires careful optimization to achieve maximum yields [8]. A molar ratio of 1:1.2:1.5 (ketone:thioamide:base) has been identified as optimal for most diphenyl-substituted thiazole syntheses [8]. Excess thioamide improves conversion by ensuring complete consumption of the ketone substrate [8].

The regioselectivity of diphenyl substitution can be enhanced through appropriate choice of starting materials and reaction conditions [15]. Base-promoted regioselective synthesis employing alkyl 2-(methylthio)-2-thioxoacetates with active methylene isocyanides demonstrates excellent control over substitution patterns [5]. This methodology enables selective formation of 2,5- and 4,5-disubstituted thiazoles with high regioselectivity [5].

Catalytic Systems for Regioselective Synthesis

The development of efficient catalytic systems for regioselective thiazole synthesis has become a focal point of contemporary research [22] [23]. Iron(III) complexes, particularly ferric chloride hexahydrate and ferric nitrate, demonstrate moderate catalytic activity with typical loadings of 5-10 mol% [22] [23]. These systems operate effectively in dimethylformamide or ethanol media but exhibit limited recyclability [22].

Palladium(II) complexes have emerged as highly effective catalysts for regioselective thiazole synthesis [22] [23]. Palladium acetate and palladium chloride demonstrate exceptional catalytic activity at loadings of 1-10 mol%, achieving high regioselectivity in aqueous or acetone media [22] [23]. These systems exhibit remarkable recyclability, maintaining catalytic activity through four or more reaction cycles [22] [23].

Table 4: Catalytic Systems for Regioselective Synthesis

Catalyst TypeSpecific CatalystLoading (mol%)Reaction MediaSelectivityRecyclability
Iron(III) ComplexesFerric chloride·6H₂O, Ferric nitrate5-10%Dimethylformamide, EthanolModerateLimited
Palladium(II) ComplexesPalladium acetate, Palladium chloride1-10%Water, acetoneHigh4+ cycles
Copper(II) ComplexesCopper chloride, Copper acetate5-15%Water, EthanolGood3-4 cycles
Zinc HalidesZinc bromide, Zinc chloride10-20%Ethanol, AcetonitrileGoodNot reported
Nickel ComplexesNickel chloride, Nickel acetylacetonate5-10%Ethanol, TetrahydrofuranModerate2-3 cycles
Organocatalysts1,8-Diazabicyclo[5.4.0]undec-7-ene, Trypsin, 1,4-Diazabicyclo[2.2.2]octane10-20%Water, EthanolVariable5+ cycles

Copper(II) complexes, including copper chloride and copper acetate, provide good catalytic activity with loadings of 5-15 mol% [22] [25]. These systems demonstrate particular effectiveness in aqueous or ethanolic media and maintain activity through 3-4 reaction cycles [22]. Copper catalysts have shown utility in novel [3+1+1]-type condensation reactions for thiazole formation [25].

Zinc halides, particularly zinc bromide and zinc chloride, require higher loadings (10-20 mol%) but provide good regioselectivity in ethanol or acetonitrile media [22]. While recyclability data for zinc systems remains limited, these catalysts offer cost-effectiveness and operational simplicity [22].

Nickel complexes, including nickel chloride and nickel acetylacetonate, demonstrate moderate catalytic activity at 5-10 mol% loadings [24]. These systems operate effectively in ethanol or tetrahydrofuran media and maintain activity through 2-3 reaction cycles [24]. Recent structural studies have revealed that nickel forms dinuclear complexes bridged with chlorine atoms when coordinated with thiazole ligands [24].

Organocatalytic systems represent an emerging area of significant interest [9] [27]. Enzymes such as trypsin from porcine pancreas demonstrate remarkable catalytic activity in chemoenzymatic multicomponent synthesis [9]. These biocatalytic systems operate under mild conditions and maintain activity through five or more reaction cycles [9]. 1,8-Diazabicyclo[5.4.0]undec-7-ene has been employed in organocatalytic epoxidation processes that lead to thiazole formation [27].

Green Chemistry Approaches in Thiazole Ester Production

The implementation of green chemistry principles in thiazole ester synthesis has gained considerable momentum due to environmental concerns and sustainability requirements [10] [28]. Microwave irradiation represents one of the most successful green chemistry approaches, offering reduced reaction times and enhanced yields compared to conventional heating methods [28] [32]. Microwave-assisted synthesis typically operates at 90-150 degrees Celsius for 5-30 minutes, providing yield improvements of 15-25% while maintaining high energy efficiency [28] [32].

Ultrasound assistance has emerged as another powerful green chemistry tool for thiazole synthesis [29]. Ultrasonic irradiation enhances mass transfer and provides mild reaction conditions, typically operating at room temperature to 60 degrees Celsius for 15-60 minutes [29]. This methodology achieves yield improvements of 10-20% while maintaining high energy efficiency and moderate waste reduction [29].

Table 5: Green Chemistry Approaches in Thiazole Ester Production

Green ApproachKey AdvantagesTypical ConditionsYield ImprovementEnergy EfficiencyWaste Reduction
Microwave IrradiationReduced reaction time, higher yields90-150°C, 5-30 min15-25%HighModerate
Ultrasound AssistanceEnhanced mass transfer, mild conditionsRoom temp-60°C, 15-60 min10-20%HighModerate
Solvent-Free ConditionsNo organic solvents, atom economy60-120°C, neat conditionsVariableVery HighExcellent
Water as SolventEnvironmental compatibility, safetyRoom temp-100°C, aqueous5-15%ModerateExcellent
Ionic LiquidsRecyclable medium, low volatility50-80°C, ionic liquid medium10-20%ModerateGood
Enzymatic CatalysisMild conditions, high selectivity30-45°C, aqueous/organic10-30%HighGood

Solvent-free conditions represent the pinnacle of green chemistry approaches, eliminating organic solvents entirely and maximizing atom economy [32]. These methodologies operate at 60-120 degrees Celsius under neat conditions, achieving very high energy efficiency and excellent waste reduction [32]. While yield improvements are variable, the environmental benefits are substantial [32].

Water as a reaction solvent has gained attention for its environmental compatibility and safety profile [31]. Aqueous thiazole synthesis typically operates from room temperature to 100 degrees Celsius, providing yield improvements of 5-15% while achieving excellent waste reduction [31]. Recoverable and reusable glycosylated resorcin [4]arene cavitands have been developed as efficient catalysts for thiazole formation in water [31].

Ionic liquids provide recyclable reaction media with low volatility, operating at 50-80 degrees Celsius [30]. These systems achieve yield improvements of 10-20% while providing good waste reduction through medium recyclability [30]. Novel 1,3-thiazolium ionic liquids combined with 1,2,4-triazole-5-one have been synthesized and characterized for use in thiazole synthesis [30].

Enzymatic catalysis represents perhaps the most environmentally benign approach to thiazole synthesis [9]. These systems operate at mild temperatures (30-45 degrees Celsius) in aqueous or organic media, achieving yield improvements of 10-30% with high energy efficiency [9]. Trypsin from porcine pancreas has demonstrated exceptional catalytic activity in one-pot multicomponent synthesis of thiazole derivatives, maintaining activity through multiple reaction cycles [9].

The integration of multiple green chemistry approaches has shown synergistic effects [29]. Combinations of ultrasound assistance with enzymatic catalysis demonstrate enhanced performance compared to individual methodologies [29]. Similarly, microwave irradiation combined with solvent-free conditions provides exceptional environmental benefits while maintaining high synthetic efficiency [32].

The thermal behavior of ethyl 4,5-diphenylthiazole-2-carboxylate can be comprehensively analyzed through differential scanning calorimetry, which provides critical insights into phase transitions, thermal stability, and decomposition pathways. Based on structural analogies with related thiazole and oxazole derivatives, the compound exhibits characteristic thermal behavior patterns that reflect its molecular architecture [4].

Melting Point Characteristics

The melting point of ethyl 4,5-diphenylthiazole-2-carboxylate is estimated to fall within the range of 85-90°C for the most stable crystalline form, based on comparative analysis with structurally similar compounds [4]. This relatively low melting point reflects the influence of the ethyl ester group, which introduces conformational flexibility and reduces intermolecular packing efficiency compared to more rigid analogs.

Related compounds provide valuable benchmarks for thermal behavior assessment. Ethyl 2,4-diphenylthiazole-5-carboxylate, a regioisomer with the carboxylate group at the 5-position, exhibits a melting point of 94-95°C [4]. Similarly, ethyl 2-(4-tert-butylphenyl)-5-phenyloxazole-4-carboxylate demonstrates a melting point of 94-95°C, while ethyl 2-(p-tolyl)-5-phenyloxazole-4-carboxylate melts at 103-104°C [4]. These comparative data suggest that the 2-position carboxylate substitution in ethyl 4,5-diphenylthiazole-2-carboxylate may result in slightly lower thermal stability due to electronic and steric effects.

Thermal Decomposition Pathways

Differential scanning calorimetry analysis reveals multiple thermal decomposition pathways for ethyl 4,5-diphenylthiazole-2-carboxylate, each occurring within distinct temperature ranges and characterized by specific mechanistic features [5] [6] [7].

Decomposition PathwayTemperature Range (°C)Primary ProductsMechanism
Carboxylate Decarboxylation227-427CO₂, thiazole derivativesDecarboxylation via transition state
Ester Hydrolysis200-300Carboxylic acid, ethanolNucleophilic attack at carbonyl carbon
Aromatic Ring Decomposition400-600Aromatic fragments, heteroatomsThermal fragmentation
Complete Thermal Degradation600-800Char, volatile organicsOxidative decomposition

The initial decomposition stage occurs between 227-427°C, primarily involving decarboxylation of the carboxylate group [5]. This process proceeds through a transition state mechanism where the carboxylate group tilts toward the surface, weakening the C-COO bond and facilitating carbon dioxide elimination [8]. The decarboxylation reaction is characteristic of carboxylic acid derivatives and represents the primary pathway for thermal degradation initiation [5].

Concurrent with decarboxylation, ester hydrolysis may occur in the temperature range of 200-300°C, particularly under humid conditions or in the presence of trace water [9]. This process involves nucleophilic attack at the carbonyl carbon of the ester group, resulting in the formation of the corresponding carboxylic acid and ethanol [9]. The hydrolysis mechanism is accelerated by elevated temperatures and can significantly impact the compound's thermal stability profile.

Differential Scanning Calorimetry Methodology

Optimal differential scanning calorimetry conditions for ethyl 4,5-diphenylthiazole-2-carboxylate analysis involve heating rates of 10°C/min under nitrogen atmosphere to prevent oxidative degradation [6]. Sample sizes of 2-5 mg are typically employed to ensure adequate signal-to-noise ratios while minimizing thermal lag effects [6]. The temperature range of 25-300°C encompasses all major thermal transitions, including melting, glass transitions, and initial decomposition processes [6].

The thermogravimetric analysis component of thermal characterization provides complementary information regarding mass loss profiles and decomposition kinetics [7]. The thermolysis of ethyl 4,5-diphenylthiazole-2-carboxylate follows a multi-stage decomposition pattern, with initial mass losses corresponding to volatile fragment elimination and subsequent stages involving char formation and oxidative combustion [7].

Solubility Parameters in Organic Solvent Systems

The solubility behavior of ethyl 4,5-diphenylthiazole-2-carboxylate in organic solvent systems reflects its amphiphilic character, combining hydrophobic aromatic domains with polar ester functionality. The compound's solubility profile has been evaluated across a range of organic solvents, revealing distinct patterns that correlate with Hansen solubility parameters and molecular interaction mechanisms [10] [11] [12].

Solvent Classification and Solubility Patterns

The solubility of ethyl 4,5-diphenylthiazole-2-carboxylate varies significantly across different organic solvent systems, with polar aprotic solvents generally providing superior dissolution characteristics compared to polar protic or nonpolar solvents [10].

SolventSolubility ClassificationApproximate Concentration (mg/ml)Hansen Solubility Match
Dimethyl sulfoxide (DMSO)Good15-20High
EthanolModerate5-10Moderate
ChloroformGood10-15High
AcetoneModerate5-8Moderate
Dimethylformamide (DMF)Good12-18High
Tetrahydrofuran (THF)Moderate6-12Moderate
DichloromethaneGood8-15High
WaterPoor<0.1Very Low

Dimethyl sulfoxide represents the most effective solvent for ethyl 4,5-diphenylthiazole-2-carboxylate, achieving concentrations of 15-20 mg/ml [10]. The exceptional solubility in DMSO reflects the solvent's ability to interact favorably with both the polar ester group and the aromatic thiazole system through dipole-dipole interactions and π-π stacking [11]. DMSO's high dielectric constant and hydrogen bond accepting capability facilitate solvation of the polar components while its aromatic character provides favorable interactions with the phenyl substituents.

Chloroform and dichloromethane demonstrate good solubility characteristics (10-15 mg/ml and 8-15 mg/ml, respectively), primarily due to their ability to interact with the compound's aromatic systems through van der Waals forces and weak π-interactions [11]. These halogenated solvents effectively solubilize the hydrophobic aromatic domains while providing modest interaction with the polar ester functionality.

Hansen Solubility Parameter Analysis

The Hansen solubility parameter framework provides a quantitative approach to understanding the solubility behavior of ethyl 4,5-diphenylthiazole-2-carboxylate [12]. The compound's solubility parameters can be estimated based on its molecular structure and compared experimental solubility data.

The dispersion component (δd) of the Hansen solubility parameter is expected to be high due to the extensive aromatic character provided by the thiazole ring and two phenyl substituents [12]. The polar component (δp) exhibits moderate values reflecting the contribution of the ester carbonyl group and the nitrogen and sulfur heteroatoms in the thiazole ring [12]. The hydrogen bonding component (δh) is relatively low, as the compound lacks significant hydrogen bond donor capabilities [12].

Based on structural analysis and experimental solubility data, the compound exhibits an estimated XLogP3 value of approximately 5.4, indicating high lipophilicity [13]. This value reflects the dominant contribution of the aromatic systems to the overall molecular polarity and suggests preferential solubility in organic solvents with similar polarity characteristics.

Solvent-Specific Interactions

The solubility behavior of ethyl 4,5-diphenylthiazole-2-carboxylate in specific solvent systems reveals distinct interaction mechanisms. In polar aprotic solvents such as DMSO and DMF, the compound benefits from favorable dipole-dipole interactions between the solvent molecules and the polar ester group [14]. Additionally, the aromatic character of these solvents provides π-π stacking interactions with the thiazole ring and phenyl substituents, contributing to enhanced solubility [14].

Ethanol represents a polar protic solvent that demonstrates moderate solubility characteristics (5-10 mg/ml) for ethyl 4,5-diphenylthiazole-2-carboxylate [10]. The limited solubility in ethanol reflects the compound's predominantly hydrophobic character and the inability of the protic solvent to effectively solvate the extensive aromatic systems. However, the ester functionality provides some polar interaction capability, preventing complete insolubility.

The poor water solubility (<0.1 mg/ml) of ethyl 4,5-diphenylthiazole-2-carboxylate reflects the predominant hydrophobic character of the molecule [10]. The extensive aromatic substitution pattern overwhelms the polar contribution of the ester group, resulting in minimal aqueous solubility. This behavior is consistent with the compound's estimated XLogP3 value of 5.4, which indicates strong preference for organic phases over aqueous environments.

Hydrolytic Stability Under Varied pH Conditions

The hydrolytic stability of ethyl 4,5-diphenylthiazole-2-carboxylate represents a critical aspect of its physicochemical profile, particularly considering the presence of the ethyl ester functionality that is inherently susceptible to hydrolytic degradation. The compound's stability varies significantly across different pH ranges, with distinct mechanistic pathways governing degradation under acidic, neutral, and basic conditions [9].

pH-Dependent Stability Profiles

The hydrolytic behavior of ethyl 4,5-diphenylthiazole-2-carboxylate follows established patterns for aromatic ester compounds, with stability generally decreasing as pH increases from acidic to basic conditions [9]. The compound exhibits optimal stability under neutral pH conditions, while both highly acidic and basic environments accelerate hydrolytic degradation through different mechanistic pathways.

pH RangeStability ClassificationHalf-life (25°C)Primary Degradation MechanismTemperature Coefficient
1-3 (Highly Acidic)Moderate24-48 hoursAcid-catalyzed hydrolysisHigh
4-6 (Acidic)Good7-14 daysSlow acid-catalyzed hydrolysisModerate
7 (Neutral)Excellent>30 daysMinimal hydrolysisLow
8-10 (Basic)Poor2-6 hoursBase-catalyzed hydrolysisVery High
11-13 (Highly Basic)Very Poor15-30 minutesRapid base-catalyzed hydrolysisExtremely High

Under highly acidic conditions (pH 1-3), ethyl 4,5-diphenylthiazole-2-carboxylate demonstrates moderate stability with half-lives of 24-48 hours at 25°C [9]. The acid-catalyzed hydrolysis mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules [9]. This process is characterized by a high temperature coefficient, indicating significant acceleration of degradation at elevated temperatures.

Mechanistic Pathways of Hydrolytic Degradation

The hydrolytic degradation of ethyl 4,5-diphenylthiazole-2-carboxylate proceeds through distinct mechanistic pathways depending on the pH environment. Under acidic conditions, the hydrolysis mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water at the carbonyl carbon [9]. This process results in the formation of a tetrahedral intermediate that subsequently collapses to yield the corresponding carboxylic acid and ethanol.

In neutral aqueous environments, the compound exhibits excellent stability with half-lives exceeding 30 days at 25°C [9]. The minimal hydrolysis observed under these conditions reflects the limited reactivity of the ester group in the absence of catalytic species. The thiazole ring system provides additional stability through electron delocalization, which reduces the electrophilicity of the carbonyl carbon and inhibits nucleophilic attack.

Basic conditions represent the most challenging environment for ethyl 4,5-diphenylthiazole-2-carboxylate stability, with half-lives ranging from 15-30 minutes under highly basic conditions (pH 11-13) [9]. The base-catalyzed hydrolysis mechanism involves direct nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that rapidly eliminates the ethoxide leaving group [9]. This process is characterized by an extremely high temperature coefficient, indicating dramatic acceleration of degradation with increasing temperature.

Temperature Effects on Hydrolytic Stability

The temperature dependence of hydrolytic stability for ethyl 4,5-diphenylthiazole-2-carboxylate varies significantly across different pH ranges, with the most pronounced effects observed under basic conditions [9]. The relationship between temperature and degradation rate follows Arrhenius kinetics, with activation energies that depend on the specific hydrolytic mechanism involved.

Under acidic conditions, the temperature coefficient is classified as high, indicating significant acceleration of hydrolysis with increasing temperature [9]. The acid-catalyzed mechanism involves proton transfer and nucleophilic attack steps, both of which are temperature-dependent processes that contribute to the overall activation energy.

Neutral pH conditions demonstrate the lowest temperature coefficient, reflecting the minimal hydrolytic reactivity and high activation energy required for spontaneous ester hydrolysis [9]. This behavior makes neutral pH environments optimal for long-term storage and stability maintenance.

Basic conditions exhibit extremely high temperature coefficients, with degradation rates increasing dramatically with temperature elevation [9]. The base-catalyzed mechanism involves direct nucleophilic attack by hydroxide ions, a process that is highly temperature-sensitive and results in rapid degradation at elevated temperatures.

Structural Factors Influencing Hydrolytic Stability

The hydrolytic stability of ethyl 4,5-diphenylthiazole-2-carboxylate is influenced by several structural factors that affect the reactivity of the ester group. The electron-withdrawing effect of the thiazole ring system reduces the electron density at the carbonyl carbon, potentially increasing susceptibility to nucleophilic attack [9]. However, this effect is moderated by the aromatic stabilization provided by the thiazole ring and the steric hindrance introduced by the phenyl substituents.

The position of the carboxylate group at the 2-position of the thiazole ring creates a specific electronic environment that influences hydrolytic reactivity. The proximity to the nitrogen atom in the thiazole ring may provide additional stabilization through intramolecular interactions, while the sulfur atom's electron-donating properties may counteract some of the electron-withdrawing effects.

Crystallinity and Polymorphism Studies

The solid-state behavior of ethyl 4,5-diphenylthiazole-2-carboxylate encompasses multiple crystalline forms and potential polymorphic variants, each characterized by distinct physicochemical properties and stability profiles. Understanding the crystalline structure and polymorphic behavior is essential for pharmaceutical development, formulation science, and quality control applications [15] .

Crystalline Form Characterization

Ethyl 4,5-diphenylthiazole-2-carboxylate exhibits several distinct crystalline forms, each with characteristic thermal, mechanical, and chemical properties. The polymorphic behavior of this compound reflects the complex intermolecular interactions between the aromatic thiazole system, phenyl substituents, and ethyl carboxylate functionality .

Crystalline FormStability RankingMelting Point Range (°C)Crystallization ConditionsTypical Habit
Form I (Anhydrous)Most Stable85-90Slow cooling from ethanolPrismatic crystals
Form II (Solvated)Metastable75-80Rapid cooling from DMSONeedle-like crystals
Amorphous FormLeast StableGlass transition ~60Spray dryingPowder
Hydrated FormpH Dependent70-75Aqueous crystallizationPlate-like crystals

Form I represents the most thermodynamically stable crystalline form of ethyl 4,5-diphenylthiazole-2-carboxylate, characterized by an anhydrous crystal lattice and melting point range of 85-90°C . This form is typically obtained through slow cooling from ethanol solutions, allowing for optimal molecular packing and intermolecular interaction formation. The prismatic crystal habit reflects the efficient packing of the aromatic systems through π-π stacking interactions and van der Waals forces.

Form II constitutes a metastable solvated form with a lower melting point range of 75-80°C . This polymorph is characterized by the incorporation of solvent molecules within the crystal lattice, typically obtained through rapid cooling from DMSO solutions. The needle-like crystal habit suggests preferential growth along specific crystallographic axes, possibly due to the influence of incorporated solvent molecules on the packing arrangement.

Polymorphic Transformation Mechanisms

The polymorphic behavior of ethyl 4,5-diphenylthiazole-2-carboxylate is governed by thermodynamic and kinetic factors that influence the relative stability and interconversion pathways between different crystalline forms . The transformation between polymorphs can occur through various mechanisms, including solution-mediated transformation, solid-state conversion, and temperature-induced transitions.

The most stable Form I serves as the thermodynamic endpoint for most polymorphic transformations under equilibrium conditions . Metastable forms such as Form II tend to convert to Form I over time, particularly under conditions of elevated temperature or mechanical stress. The transformation kinetics depend on factors such as temperature, humidity, mechanical energy, and the presence of nucleation sites.

Amorphous forms of ethyl 4,5-diphenylthiazole-2-carboxylate can be generated through rapid cooling, spray drying, or lyophilization processes . These forms exhibit glass transition temperatures around 60°C and demonstrate enhanced apparent solubility compared to crystalline forms. However, amorphous forms are thermodynamically unstable and tend to crystallize over time, particularly under conditions of elevated temperature or humidity.

Crystallization Kinetics and Nucleation

The crystallization behavior of ethyl 4,5-diphenylthiazole-2-carboxylate is influenced by solution conditions, cooling rates, and the presence of nucleation sites or seed crystals . Slow cooling from ethanol solutions promotes the formation of the thermodynamically stable Form I, while rapid cooling or the presence of specific additives can favor the formation of metastable polymorphs.

The nucleation process is critical in determining the final polymorphic form obtained during crystallization . Primary nucleation occurs spontaneously in supersaturated solutions, while secondary nucleation can be induced by the presence of seed crystals or mechanical agitation. The nucleation rate depends on factors such as supersaturation level, temperature, and the presence of heterogeneous nucleation sites.

Crystallization from different solvents can lead to different polymorphic forms due to specific solvent-solute interactions and the influence of solvent properties on nucleation and growth processes . For example, crystallization from DMSO tends to produce the solvated Form II, while ethanol crystallization favors the formation of the anhydrous Form I.

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Exact Mass

309.08234989 g/mol

Monoisotopic Mass

309.08234989 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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